Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-amino-1H-pyrazole and ethyl 2-chloroacetoacetate, under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Amination: The benzyl(methyl)amino group is introduced through a nucleophilic substitution reaction using benzylamine and methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzylamine, methylamine, dimethylformamide, and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-7-(4-methoxybenzyl)(methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
7-aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their functional groups and biological activities.
Triazole-pyrimidine hybrids: These compounds combine the pyrazolo[1,5-a]pyrimidine core with triazole moieties, resulting in unique pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H17ClN4O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-24-17(23)13-10-19-22-15(9-14(18)20-16(13)22)21(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
JUJZNXJKMKBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)N(C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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